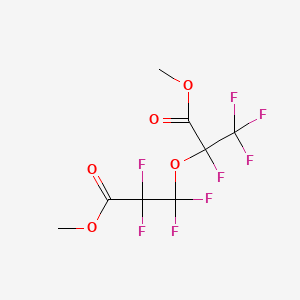
Boc-L-alanine (2S)-2-hydroxylpropylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-L-alanine (2S)-2-hydroxylpropylamide is a derivative of L-alanine, an amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group of L-alanine. This modification is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Boc-L-alanine (2S)-2-hydroxylpropylamide typically involves the protection of the amino group of L-alanine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Boc-L-alanine (2S)-2-hydroxylpropylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like trifluoroacetic acid are used to remove the Boc group.
Major Products Formed:
Oxidation: Oxidized derivatives of Boc-L-alanine.
Reduction: Reduced forms of Boc-L-alanine.
Substitution: Deprotected L-alanine or other substituted derivatives.
Scientific Research Applications
Boc-L-alanine (2S)-2-hydroxylpropylamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, providing protection for the amino group during chemical reactions.
Structure-Activity Relationship Studies: It is used in the preparation of alanine scan libraries to identify critical residues in peptides.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Boc-L-alanine (2S)-2-hydroxylpropylamide involves the protection of the amino group, which prevents unwanted reactions during peptide synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further functionalization of the peptide . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
N-Boc-L-alanine: Another Boc-protected derivative of L-alanine, used for similar purposes in peptide synthesis.
Fmoc-L-alanine: A fluorenylmethyloxycarbonyl-protected derivative of L-alanine, used as an alternative protecting group in peptide synthesis.
Cbz-L-alanine: A carbobenzoxy-protected derivative of L-alanine, used in peptide synthesis but requires different deprotection conditions.
Uniqueness: Boc-L-alanine (2S)-2-hydroxylpropylamide is unique due to its specific protecting group, which offers stability under basic conditions and selective deprotection under acidic conditions. This makes it particularly useful in solid-phase peptide synthesis and other applications where selective protection and deprotection are crucial .
Properties
Molecular Formula |
C11H22N2O4 |
|---|---|
Molecular Weight |
246.30 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-[[(2S)-2-hydroxypropyl]amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O4/c1-7(14)6-12-9(15)8(2)13-10(16)17-11(3,4)5/h7-8,14H,6H2,1-5H3,(H,12,15)(H,13,16)/t7-,8-/m0/s1 |
InChI Key |
QBYGMGDPOWAXSC-YUMQZZPRSA-N |
Isomeric SMILES |
C[C@@H](CNC(=O)[C@H](C)NC(=O)OC(C)(C)C)O |
Canonical SMILES |
CC(CNC(=O)C(C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Pentacyclo[5.4.0(2,6).0(3,10).0(5,9)]Undecane-8,11-Dione](/img/structure/B12061842.png)





![(1S,4R)-2-aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12061891.png)


![(1S,5R)-tricyclo[3.3.1.03,7]nonane-3-carboxylic acid](/img/structure/B12061906.png)
